REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:8])[CH:5]=[N+]=[N-])[CH3:2].[Sn](Cl)Cl.[CH3:12][CH:13]([CH3:18])[CH2:14][CH2:15][CH:16]=[O:17]>ClCCl>[CH2:1]([O:3][C:4](=[O:8])[CH2:5][C:16](=[O:17])[CH2:15][CH2:14][CH:13]([CH3:18])[CH3:12])[CH3:2]
|
Name
|
|
Quantity
|
555 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=[N+]=[N-])=O
|
Name
|
|
Quantity
|
88 mg
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
464 mg
|
Type
|
reactant
|
Smiles
|
CC(CCC=O)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred vigorously at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting in gas evolution
|
Type
|
CUSTOM
|
Details
|
(approximately 1 h)
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the reaction was extracted with brine and diethyl ether (2×80 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash column chromatography (ISCO RediSep column, 0 to 7% ethyl acetate in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(CCC(C)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 478 mg | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |